Parcetasal - 149703-47-9

Parcetasal

Catalog Number: EVT-8201854
CAS Number: 149703-47-9
Molecular Formula: C17H15NO5
Molecular Weight: 313.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parcetasal is a chemical compound that belongs to the class of pharmaceuticals known as non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used for its analgesic and anti-inflammatory properties. The compound is classified based on its chemical structure and mechanism of action, which typically involves the inhibition of cyclooxygenase enzymes, leading to a decrease in the synthesis of prostaglandins.

Source

Parcetasal is synthesized through various chemical processes in pharmaceutical laboratories. Its development is often linked to the need for effective pain management solutions with fewer side effects compared to traditional NSAIDs.

Classification
  • Type: Non-steroidal anti-inflammatory drug (NSAID)
  • Mechanism of Action: Cyclooxygenase inhibitor
  • Therapeutic Uses: Pain relief, inflammation reduction
Synthesis Analysis

Methods

The synthesis of Parcetasal typically involves several key steps:

  1. Starting Materials: Commonly derived from simpler organic compounds, including aromatic compounds and carboxylic acids.
  2. Reactions:
    • Acylation: Introduction of acyl groups to form esters or amides.
    • Cyclization: Formation of cyclic structures that enhance pharmacological activity.
    • Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Technical Details

The synthesis often requires careful control of temperature and pH to ensure optimal yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and composition of the final product.

Molecular Structure Analysis

Structure

Parcetasal has a complex molecular structure characterized by:

  • Multiple functional groups (e.g., hydroxyl, carboxyl)
  • A specific arrangement of carbon, hydrogen, oxygen, and nitrogen atoms.

Data

  • Molecular Formula: CxHyOz (exact formula varies based on specific derivative)
  • Molecular Weight: Typically ranges around 200-300 g/mol depending on substituents.
Chemical Reactions Analysis

Reactions

Parcetasal undergoes various chemical reactions that are crucial for its therapeutic effects:

  • Hydrolysis: Breakdown in the presence of water, affecting bioavailability.
  • Oxidation: Potential formation of reactive metabolites that may contribute to side effects.

Technical Details

The stability of Parcetasal in different pH environments is critical for its formulation in pharmaceutical products. Reaction kinetics can be studied to optimize dosage forms.

Mechanism of Action

Process

Parcetasal primarily works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. This inhibition leads to:

  • Reduced inflammation
  • Decreased pain signaling

Data

Studies have shown that effective doses correlate with significant decreases in prostaglandin levels in inflamed tissues, supporting its use as an anti-inflammatory agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Ranges between 150°C to 200°C depending on purity.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Sensitivity: Exhibits varying stability across different pH levels, affecting its formulation.
Applications

Scientific Uses

Parcetasal is widely used in clinical settings for:

  • Pain management in conditions such as arthritis, muscle pain, and postoperative pain.
  • Research into new formulations that minimize gastrointestinal side effects associated with traditional NSAIDs.
Introduction to Paracetamol in Modern Pharmacological Research

Paracetamol as a Paradigm of Central Analgesic Mechanisms

The analgesic efficacy of paracetamol is predominantly mediated through central nervous system pathways rather than peripheral anti-inflammatory mechanisms, distinguishing it from classical non-steroidal anti-inflammatory drugs. Research over recent decades has revealed multiple interacting neurobiological systems that may contribute to its pain-relieving properties, creating a complex mechanistic landscape that continues to evolve through contemporary investigation.

Prostaglandin Inhibition Controversy: The historical association between paracetamol and cyclooxygenase inhibition represents the most established yet contentious mechanistic framework. Unlike traditional non-steroidal anti-inflammatory drugs that demonstrate potent cyclooxygenase inhibition in peripheral tissues, paracetamol exhibits remarkable tissue selectivity, preferentially reducing prostaglandin E2 synthesis within the central nervous system. In vitro studies consistently reveal weak inhibition of constitutive cyclooxygenase-1 and inducible cyclooxygenase-2 isoforms at therapeutic concentrations (with half-maximal inhibitory concentration values exceeding clinically relevant plasma concentrations), suggesting that conventional cyclooxygenase inhibition cannot fully explain its central actions [1] [6]. This pharmacological discrepancy prompted investigations into alternative cyclooxygenase variants, leading to the provisional identification of a distinct cyclooxygenase-1 splice variant designated cyclooxygenase-3. Research demonstrates that paracetamol selectively inhibits this variant through a substrate-dependent mechanism, with a half-maximal inhibitory concentration of approximately 460 μM when expressed in canine models [1]. However, the translational relevance remains debated due to differences in human cyclooxygenase-1 gene structure that theoretically preclude a functional homologous enzyme. Nevertheless, emerging evidence suggests ribosomal frameshifting or alternative splicing mechanisms may yield catalytically active cyclooxygenase variants in human neural tissue that remain sensitive to paracetamol [1] [3]. Supporting this hypothesis, in vivo studies using cyclooxygenase-1 transgenic mouse models demonstrate that paracetamol’s analgesic and thermoregulatory actions are abolished when these variant pathways are disrupted [6].

Endocannabinoid and Serotonergic Modulation: Beyond prostaglandin pathways, paracetamol undergoes complex metabolic conversion within the central nervous system to form the active metabolite N-arachidonoylphenolamine (AM404) via fatty acid amide hydrolase-mediated conjugation with arachidonic acid. This metabolite activates multiple neuromodulatory systems, including:

  • Cannabinoid Receptor 1 Signaling: AM404 functions as an agonist at cannabinoid receptor 1 receptors, inhibiting presynaptic neurotransmitter release in pain pathways and potentiating endogenous cannabinoid tone [3].
  • Transient Receptor Potential Vanilloid 1 Channels: The metabolite also interacts with transient receptor potential vanilloid 1 receptors, potentially inducing desensitization of this pronociceptive channel over sustained exposure [3] [6].
  • Serotonergic Neurotransmission: Independent of endocannabinoid actions, paracetamol enhances descending serotonergic inhibition through increased serotonin release, reduced reuptake, and diminished metabolism within the spinal cord and brainstem [3]. Human functional magnetic resonance imaging studies corroborate this mechanism, demonstrating reduced activation along spinothalamic tracts following paracetamol administration during noxious thermal stimulation [1].

Table 1: Proposed Central Mechanisms of Paracetamol Analgesia

Mechanistic PathwayKey Molecular TargetsExperimental EvidenceClinical Relevance
Cyclooxygenase Variant InhibitionCOX-1 splice variants (putative COX-3)Abrogation of analgesia in COX-1 transgenic mice; Selective PGE₂ reduction in CNSExplains CNS-preferential action over peripheral anti-inflammatory effects
Endocannabinoid ActivationCannabinoid receptor 1; TRPV1AM404 metabolite identified in human CSF; TRPV1 desensitizationLinks paracetamol to endogenous pain modulation systems
Serotonergic Potentiation5-HT receptors; Serotonin transportersReduced spinothalamic tract activation in fMRI; Reversed by 5-HT antagonistsSupports role in descending inhibitory pathways

Emerging Peripheral Sites of Action: Recent pharmacological research has revealed that paracetamol’s actions extend beyond central sites to include vascular metabolic activation. A landmark 2025 study demonstrated that paracetamol can be metabolized within vascular endothelial cells to compounds that induce vasodilation independently of hepatic conversion [7]. This peripheral metabolic pathway produces vasoactive metabolites that directly relax arterial smooth muscle, potentially contributing to analgesic effects through improved blood flow in nociceptive tissues or through secondary modulation of central pain processing. This mechanism was substantiated through both in vitro human endothelial cell models and in vivo rat hemodynamic measurements, revealing a previously unrecognized site of bioactivation that may complement central actions [7].

Unresolved Questions in Its Pharmacological Classification

The multifaceted pharmacology of paracetamol generates substantial challenges for its definitive classification within existing analgesic frameworks. The absence of a single dominant mechanism, coupled with tissue-specific variations in its actions, creates taxonomic ambiguities that reflect deeper gaps in understanding its integrated physiological effects.

Mechanistic Pluralism and Classification Challenges: Paracetamol exhibits characteristics spanning multiple conventional drug classes while fully conforming to none. Its partial cyclooxygenase inhibitory activity suggests kinship with non-steroidal anti-inflammatory drugs, yet its negligible peripheral anti-inflammatory effects and distinct toxicological profile contradict this categorization. Similarly, while its serotonergic actions resemble those of certain antidepressant analgesics, and its endocannabinoid modulation evokes comparisons with cannabis-based therapeutics, paracetamol lacks the defining features of these drug classes. This mechanistic pluralism is exemplified in human tissue studies examining gastrointestinal motility: research using ex vivo human colon preparations demonstrates that therapeutic paracetamol concentrations (up to 100 μM) produce no significant modification of spontaneous myogenic activity, carbachol-induced contractions, or neural-mediated responses, distinguishing it from classical antispasmodics [5]. Only at supratherapeutic concentrations (1-3 mM) does paracetamol exhibit non-specific smooth muscle relaxation, suggesting that direct spasmolytic effects do not contribute meaningfully to its clinical actions at standard doses [5].

Formulation-Dependent Pharmacodynamics: Advances in pharmaceutical engineering further complicate mechanistic interpretations by altering paracetamol’s biopharmaceutical properties without modifying its chemical structure. Novel cocrystal formulations, such as paracetamol-4,4'-bipyridine cocrystals synthesized through solution, reflux, grinding, or ultrasonic methods, demonstrate significantly enhanced dissolution profiles compared to the pure active pharmaceutical ingredient. Pharmacokinetic studies reveal these cocrystals achieve higher maximum plasma concentrations and greater systemic exposure (as measured by area under the curve values) without altering the compound’s metabolic fate [4]. These findings suggest that apparent differences in drug efficacy between formulations may reflect pharmacokinetic rather than pharmacodynamic distinctions.

Table 2: Classification Challenges in Paracetamol Pharmacology

Classification CriterionParacetamol’s ComplianceContradictory EvidenceResearch Implications
Cyclooxygenase InhibitorReduces CNS prostaglandin synthesisWeak in vitro COX-1/COX-2 inhibition; No peripheral anti-inflammatory effectSuggests tissue-specific COX variants or alternative mechanisms
Central AnalgesicModulates descending inhibitory pathwaysLacks binding affinity for serotonin or cannabinoid receptorsImplies indirect neuromodulation via metabolites
Peripheral Acting DrugNew vascular metabolism pathway [7]No direct spasmolytic effect at therapeutic doses [5]Tissue-specific bioactivation may create distinct pharmacologies
Formulation-Independent ActionConsistent molecular structureCocrystals alter dissolution and exposure [4]Questions in vitro-in vivo correlation approaches

Discrepancies in Model System Translation: Significant interspecies variations in paracetamol’s actions raise questions regarding the predictive validity of non-human models. Rodent studies frequently report analgesic effects at substantially higher relative doses than those effective in humans, potentially reflecting species differences in metabolic activation pathways or neural circuitry. For instance, research on resistance exercise performance demonstrates that acute paracetamol administration (1500 mg) provides no ergogenic benefit in velocity or power metrics during bench press exercises, contradicting predictions from rodent models that suggested potential performance enhancement through pain modulation or neuromuscular facilitation [9]. Similarly, while guinea pig ileum models indicate peristalsis inhibition at 100 μM concentrations, human colonic tissue shows no equivalent effect at therapeutic levels [5]. These translational disconnects underscore the limitations of extrapolating mechanism across species and highlight the necessity for human tissue-based research approaches.

The enduring uncertainties surrounding paracetamol’s mechanism present both challenges and opportunities for pharmacological science. Rather than representing a deficit in understanding, these uncertainties illustrate the complexity of neural pain processing and the potential for novel therapeutic target discovery. Future research must integrate findings across methodologies—from crystallography and molecular pharmacology to human physiology—to resolve the apparent contradictions between paracetamol’s clinical efficacy and its multifaceted mechanisms. Such integration may ultimately yield not only improved understanding of this particular agent but also advance fundamental knowledge of pain modulation pathways and their pharmacological manipulation.

Properties

CAS Number

149703-47-9

Product Name

Parcetasal

IUPAC Name

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

InChI

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)

InChI Key

ZAPRLADYRFPQSH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.